1-(Azetidin-3-yl)pyrrolidin-2-one
Overview
Description
1-(Azetidin-3-yl)pyrrolidin-2-one is a compound with the IUPAC name this compound . It is a hydrochloride .
Synthesis Analysis
The synthesis of this compound involves various synthetic methodologies . The compound can be synthesized from dienamides through a cascade 4-endo N-cyclization/aerobic oxidation sequence .Molecular Structure Analysis
The molecular structure of this compound is characterized by two rings sharing the same atom, the quaternary spiro carbon . The InChI code for this compound is 1S/C7H12N2O/c10-7-2-1-3-9(7)6-4-8-5-6/h6,8H,1-5H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 140.19 . The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Pyrrolidine in Drug Discovery Pyrrolidine, including its derivatives like 1-(Azetidin-3-yl)pyrrolidin-2-one, is extensively utilized in drug discovery due to its structural versatility and biological activity. The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, aiding in the exploration of pharmacophore space and contributing to molecular stereochemistry. This ring structure enhances three-dimensional coverage of molecules, which is beneficial for achieving target selectivity in drug candidates. Studies highlight the significance of pyrrolidine and its derivatives in developing new compounds with varied biological profiles, underscoring its role in the design of novel therapeutic agents (Li Petri et al., 2021).
Role in Synthesis of N-heterocycles Chiral sulfinamides, particularly tert-butanesulfinamide, have been pivotal in the stereoselective synthesis of amines and their derivatives, showcasing the utility of this compound in the creation of complex N-heterocyclic structures. This methodology facilitates access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are integral to many natural products and therapeutically relevant compounds. The review by Philip et al. (2020) emphasizes the general access this approach provides to structurally diverse N-heterocycles, highlighting the importance of this compound in medicinal chemistry (Philip et al., 2020).
Matrix Metalloproteinase Inhibitors Research into matrix metalloproteinase (MMP) inhibitors based on the pyrrolidine scaffold, including compounds related to this compound, has shown promising therapeutic potential for treating cancer, rheumatic, and cardiovascular diseases. The pyrrolidine ring serves as a robust scaffold for designing MMP inhibitors, with several derivatives exhibiting low nanomolar activity against specific MMP subclasses. This work, as reviewed by Cheng et al. (2008), demonstrates the effectiveness of pyrrolidine-based compounds in medicinal chemistry, offering insights into the structure, activity, and selectivity profiles of these inhibitors (Cheng et al., 2008).
Safety and Hazards
Future Directions
Spiro heterocycles such as 1-(Azetidin-3-yl)pyrrolidin-2-one have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Therefore, they are likely to continue to receive attention in medicinal chemistry and may be the subject of future research .
Mechanism of Action
Target of Action
Related spiro heterocycles have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
It’s known that the inherent rigidity of spirocyclic compounds like 1-(azetidin-3-yl)pyrrolidin-2-one causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Related spiro heterocycles have been found to exhibit diversified biological and pharmacological activity, suggesting they may interact with multiple pathways .
Biochemical Analysis
Biochemical Properties
1-(Azetidin-3-yl)pyrrolidin-2-one plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain hydrolases and transferases, affecting their catalytic efficiency. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, in certain cancer cell lines, this compound has been found to induce cell cycle arrest and promote apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound can undergo degradation, leading to a decrease in its efficacy. It has been found to be relatively stable under controlled conditions, maintaining its activity for extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may have distinct biological activities. Additionally, this compound can affect metabolic flux, altering the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its uptake and localization within target cells. Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, it can be found in the mitochondria, where it affects cellular respiration and energy production. The targeting of this compound to these specific compartments is often mediated by post-translational modifications and targeting signals .
Properties
IUPAC Name |
1-(azetidin-3-yl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-2-1-3-9(7)6-4-8-5-6/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXLYERRRNIXMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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